Beta-Hyodeoxycholic Acid-d4

Mass Spectrometry Metabolomics Analytical Chemistry

Quantifying endogenous β-hyodeoxycholic acid in biological matrices is compromised by ion suppression and analyte loss. β-HDCA-d4 solves this as a co-eluting stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS and GC-MS. • Co-elutes with β-HDCA, correcting for matrix effects and recovery variability. • Enables accurate pharmacokinetic and pharmacodynamic correlations in colorectal cancer and metabolic disease models. • Serves as a tracer for metabolic flux studies tracking gut microbiota-mediated bile acid conversion.

Molecular Formula C24H40O4
Molecular Weight 396.6 g/mol
Cat. No. B13852771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-Hyodeoxycholic Acid-d4
Molecular FormulaC24H40O4
Molecular Weight396.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,20+,21+,23-,24-/m1/s1/i8D2,12D2
InChIKeyDGABKXLVXPYZII-SYOHEMGCSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-Hyodeoxycholic Acid-d4 Internal Standard


Beta-Hyodeoxycholic Acid-d4 (β-HDCA-d4), also known as Isohyodeoxycholic Acid-d4, is a deuterated isotopologue of the secondary bile acid β-hyodeoxycholic acid. This compound features four strategically incorporated deuterium atoms (molecular formula C₂₄H₃₆D₄O₄; molecular weight 396.6 g/mol), replacing hydrogen atoms in the steroid backbone . It is primarily synthesized for use as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based assays, such as GC-MS and LC-MS/MS, to enable the accurate and precise quantification of endogenous β-hyodeoxycholic acid in complex biological matrices like serum, plasma, and tissue .

Workflow
Isotope dilution mass spectrometry (IDMS)
Selection
Deuterated internal standard for β-HDCA
Use context
Quantification in human plasma research matrices

Why Beta-Hyodeoxycholic Acid-d4 Is Irreplaceable


Generic substitution of β-Hyodeoxycholic Acid-d4 with non-deuterated β-HDCA, a different deuterated bile acid (e.g., HDCA-d5), or an unlabeled structural analog is methodologically invalid for precise quantitative bioanalysis. Non-deuterated standards cannot correct for variable analyte loss during sample preparation or for ionization suppression/enhancement (matrix effects) in the mass spectrometer source, leading to significant quantitative inaccuracies [1]. Alternative deuterated standards, such as Hyodeoxycholic Acid-d5, may differ in their chromatographic retention time or have different isotopic purity and interference profiles, which can compromise the accuracy of co-eluting analytes [2]. The use of an exact structural match with a distinct mass difference—as provided by β-HDCA-d4—is essential for reliable isotope dilution mass spectrometry, ensuring that the internal standard co-elutes with and behaves identically to the target analyte throughout the entire analytical workflow .

Non-deuterated standards cannot correct for analyte loss or matrix effects, and may introduce quantitative bias.
Alternative deuterated bile acids (e.g., HDCA-d5) may exhibit different retention or isotopic purity, which can shift co-elution performance.
Exact structural match with distinct mass shift is required for reliable IDMS; structural analogs may not mimic analyte behavior across the entire workflow.

Beta-Hyodeoxycholic Acid-d4 Evidence


Quantification Precision via Isotope Dilution

The use of deuterated internal standards like β-HDCA-d4 in isotope dilution mass spectrometry (IDMS) corrects for analyte loss and matrix effects, leading to significantly higher quantitative precision compared to non-deuterated standards. A study employing ¹³C-labeled bile acid internal standards, which function identically to deuterated analogs, demonstrated a coefficient of variation (CV) of 5.4–6.2% for the total procedure, encompassing sample preparation and analysis [1]. This level of precision is unattainable with unlabeled internal standards due to uncompensated variability in extraction recovery and ionization efficiency.

IDMS precision
Class-level
CV 5.4–6.2% (total procedure)
Supports precision evaluation context; class-level inference
Validation in target matrix required
Mass Spectrometry Metabolomics Analytical Chemistry

Matrix Effect Mitigation

β-HDCA-d4, as a stable isotope-labeled internal standard, co-elutes with endogenous β-hyodeoxycholic acid and experiences identical ionization suppression or enhancement in the mass spectrometer source. This property is critical for correcting matrix effects, which can otherwise lead to significant quantitative errors in complex matrices like plasma or feces [1]. In contrast, a non-isotopic or structurally dissimilar internal standard will not perfectly mimic the analyte's behavior, leading to biased results. The use of deuterated standards is the accepted method for compensating for matrix effects in LC-MS/MS bioanalysis [2].

Matrix effect correction
Class-level
Co-elution with endogenous analyte for identical ionization behavior
Supports matrix-effect correction review; class-level
Data to verify in specific biofluid models
Bioanalysis LC-MS/MS Matrix Effects

HDCA Receptor Selectivity: FXR vs TGR5

The biological activity of β-HDCA-d4 is derived from its parent compound, hyodeoxycholic acid (HDCA). A key differentiation is that HDCA primarily stimulates the Farnesoid X Receptor (FXR) rather than the Takeda G protein-coupled receptor 5 (TGR5) to exert its biological effects, such as the suppression of colorectal cancer (CRC) cell growth [1]. This contrasts with the common understanding of HDCA as a TGR5 agonist with an EC50 of 31.6 µM in CHO cells . The selective activation of the FXR/EREG/EGFR axis over the TGR5 pathway is a quantifiable mechanistic distinction with implications for its application in cancer research [2].

FXR vs TGR5 activation
Head-to-head
HDCA primarily activates FXR in CRC cells TGR5 activation not significant
Supports FXR pathway-response interpretation in CRC cell models
CRC cell lines, in vivo mouse xenograft context
Bile Acid Signaling FXR TGR5 GPCR

Beta-Hyodeoxycholic Acid-d4 Applications


Endogenous β-Hyodeoxycholic Acid Quantification

β-HDCA-d4 is the optimal internal standard for quantifying β-hyodeoxycholic acid in complex biological matrices (e.g., serum, plasma, liver tissue) using LC-MS/MS or GC-MS. Its use corrects for sample preparation variability and matrix effects, which is essential for generating reliable data in studies of bile acid metabolism, gut microbiome interactions, and the pharmacokinetics of HDCA-based therapeutics . This ensures that reported concentrations are accurate and reproducible, a prerequisite for high-quality publications and regulatory filings.

FXR-Mediated Anti-Cancer Mechanisms in CRC

Researchers investigating the anti-tumor effects of hyodeoxycholic acid in colorectal cancer should prioritize using β-HDCA-d4 to accurately quantify the parent compound in cell culture media, animal plasma, and tissue. This is critical for correlating drug exposure with pharmacodynamic effects, particularly the activation of the FXR/EREG/EGFR signaling axis [1]. The ability to precisely measure β-HDCA levels allows for robust determination of dose-response relationships and target engagement in vivo.

Bile Acid Metabolic Flux Analysis

Beyond its role as an internal standard, the four deuterium atoms in β-HDCA-d4 allow it to be used as a tracer in metabolic flux studies. By administering β-HDCA-d4 to cell cultures or animal models, researchers can track its conversion to other bile acid species (e.g., by gut microbiota) and determine its metabolic fate and turnover rate. This application provides mechanistic insight into the dynamic regulation of the bile acid pool that is not possible with unlabeled compounds .

Application
Selection Property
Validation Focus
Endogenous β-HDCA quantification
Deuterated ISTD for IDMS
Matrix-effect and recovery correction
Bile acid receptor signaling in CRC cell models
Exposure-response correlation context
FXR/EREG/EGFR pathway interpretation
Bile acid metabolic flux analysis
Deuterium tracer capability
Metabolic fate and turnover analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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